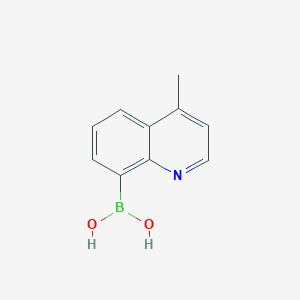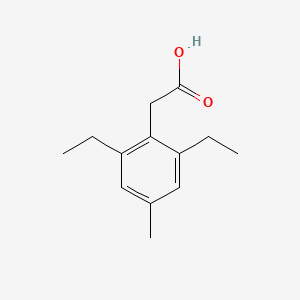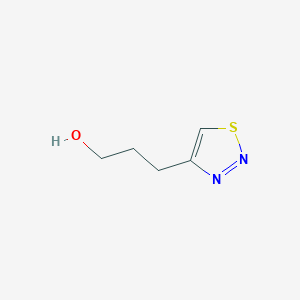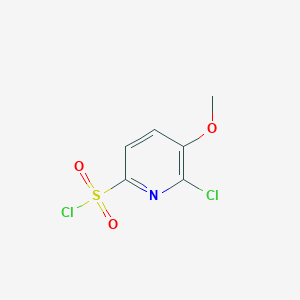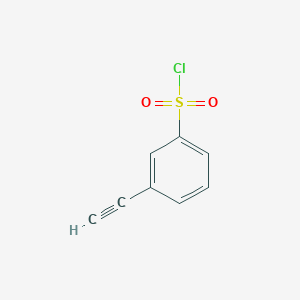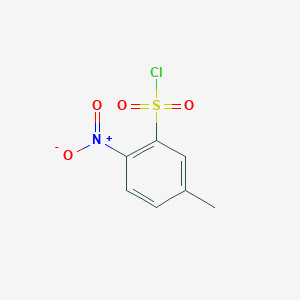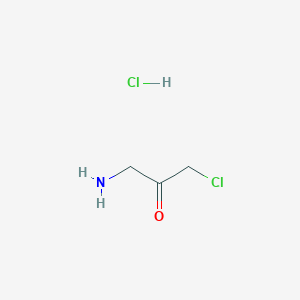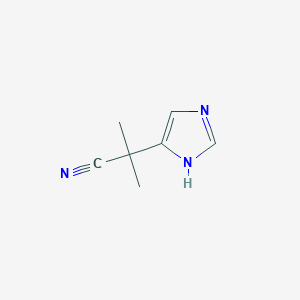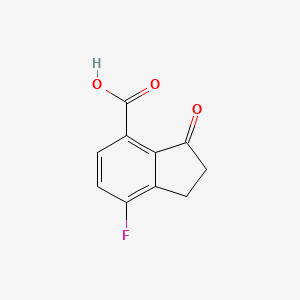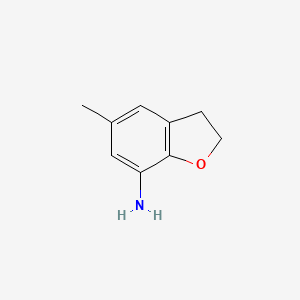
5-methyl-2,3-dihydro-1-benzofuran-7-amine
Overview
Description
5-methyl-2,3-dihydro-1-benzofuran-7-amine, also known as 5-MeO-DMT, is a natural tryptamine alkaloid found in numerous plant species, as well as in some animals. It is an entheogen, meaning it has psychoactive effects, and is used in spiritual and shamanic practices. 5-MeO-DMT has been studied since the 1950s, but its effects are still not fully understood.
Scientific Research Applications
5-methyl-2,3-dihydro-1-benzofuran-7-amine has been studied in a number of scientific research applications. It has been used in studies of the effects of psychedelics on the brain, as well as its potential therapeutic applications. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction. Additionally, it has been studied for its potential use as a tool to investigate the effects of psychedelic drugs on the brain.
Mechanism of Action
The exact mechanism of action of 5-methyl-2,3-dihydro-1-benzofuran-7-amine is still not fully understood. It is believed to act as a serotonin receptor agonist, meaning it binds to and activates serotonin receptors in the brain. This may explain its psychoactive effects, as well as its potential therapeutic benefits. Additionally, this compound may interact with other receptors in the brain, including the D2 dopamine receptor, the 5-HT2A serotonin receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and respiration, as well as changes in brain activity. It can also cause changes in mood, perception, and cognition. Additionally, it has been found to increase the release of serotonin, dopamine, and norepinephrine, as well as the release of endorphins and other neurotransmitters.
Advantages and Limitations for Lab Experiments
There are a number of advantages and limitations to using 5-methyl-2,3-dihydro-1-benzofuran-7-amine in laboratory experiments. One advantage is that it is a naturally occurring compound, which means it is relatively easy to obtain and synthesize in a laboratory. Additionally, it has a relatively low toxicity and is not considered to be addictive. However, one limitation is that it is a Schedule I controlled substance, which means it is illegal to possess and use in most countries.
Future Directions
There are a number of potential future directions for 5-methyl-2,3-dihydro-1-benzofuran-7-amine research. One potential direction is to further investigate its potential therapeutic applications, such as its use in the treatment of depression, anxiety, and addiction. Additionally, further research could be done to investigate the effects of this compound on the brain, as well as its potential use as a tool to investigate the effects of psychedelic drugs on the brain. Finally, further research could be done to investigate the safety and efficacy of this compound in clinical trials.
properties
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQPXMNTGSWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


